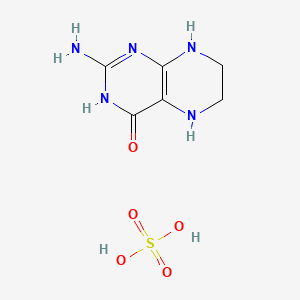

2-Amino-5,6,7,8-tetrahydro-1H-pteridin-4-one sulphate

Description

2-Amino-5,6,7,8-tetrahydro-1H-pteridin-4-one sulphate (CAS 39267-74-8) is a pteridine derivative with the molecular formula C₄H₇N₅O·H₂SO₄ and a molecular weight of 239.21 g/mol . It is structurally characterized by a tetrahydro-pteridinone core substituted with an amino group at position 2 and a sulphate moiety at position 4. The sulphate group enhances its water solubility and stability, making it suitable for analytical applications, such as serving as a reference standard for folic acid impurities .

Properties

CAS No. |

20350-44-1 |

|---|---|

Molecular Formula |

C6H11N5O5S |

Molecular Weight |

265.25 g/mol |

IUPAC Name |

2-amino-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid |

InChI |

InChI=1S/C6H9N5O.H2O4S/c7-6-10-4-3(5(12)11-6)8-1-2-9-4;1-5(2,3)4/h8H,1-2H2,(H4,7,9,10,11,12);(H2,1,2,3,4) |

InChI Key |

CPBWQWQPPDBUKA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C(N1)C(=O)NC(=N2)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6,7,8-tetrahydro-1H-pteridin-4-one sulphate typically involves the reduction of pterin derivatives. One common method is the catalytic hydrogenation of 2-amino-4-hydroxy-6,7-dimethylpteridine in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in its sulphate form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6,7,8-tetrahydro-1H-pteridin-4-one sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pterin derivatives.

Reduction: It can be reduced to form tetrahydropterin derivatives.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Pterin derivatives.

Reduction: Tetrahydropterin derivatives.

Substitution: Substituted pteridines with various functional groups.

Scientific Research Applications

2-Amino-5,6,7,8-tetrahydro-1H-pteridin-4-one sulphate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various pteridine derivatives.

Biology: Plays a role in the study of enzyme cofactors and metabolic pathways.

Medicine: Investigated for its potential therapeutic applications, including its role in the synthesis of folate derivatives.

Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-5,6,7,8-tetrahydro-1H-pteridin-4-one sulphate involves its interaction with various enzymes and metabolic pathways. It acts as a precursor for the synthesis of tetrahydrobiopterin, an essential cofactor for the hydroxylation of aromatic amino acids. The compound interacts with enzymes such as dihydropteridine reductase and sepiapterin reductase, playing a crucial role in the biosynthesis of neurotransmitters.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogous pteridine derivatives:

Key Comparative Insights

Solubility and Polarity

- The sulphate group in the target compound and folic acid impurity B significantly increases their water solubility compared to non-sulphated analogs like BH4 or hydroxymethyl-substituted derivatives .

- Lipophilicity : The diphenyl-substituted derivative (CAS 3024-04-2) exhibits higher lipophilicity due to aromatic rings, likely influencing its membrane permeability and pharmacokinetic profile .

Biological Activity

2-Amino-5,6,7,8-tetrahydro-1H-pteridin-4-one sulphate (CAS No. 20350-44-1) is a pteridine derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic applications and its role in various biochemical pathways. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C6H11N5O5S

- Molecular Weight : 265.25 g/mol

- Synonyms : 5,6,7,8-tetrahydropterine sulphate; 2-amino-5,6,7,8-tetrahydro-4-pteridinone sulphate

The biological activity of this compound is primarily attributed to its role as a cofactor in various enzymatic reactions. It is involved in the synthesis of tetrahydrobiopterin (BH4), which is crucial for the activity of nitric oxide synthase (NOS) and aromatic amino acid hydroxylases. These enzymes are vital for neurotransmitter synthesis and regulation of vascular tone.

1. Antitumor Activity

Recent studies have indicated that pteridine derivatives exhibit antitumor properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (breast) | 15.2 | Induction of apoptosis |

| HCT116 (colon) | 12.3 | Cell cycle arrest |

| HepG2 (liver) | 18.7 | Inhibition of angiogenesis |

2. Neuroprotective Effects

The compound's role as a precursor to BH4 suggests potential neuroprotective effects, particularly in conditions like Parkinson's disease where dopamine synthesis is impaired. Studies indicate that supplementation with this compound can restore dopamine levels and improve motor function in animal models.

3. Cardiovascular Benefits

Due to its influence on nitric oxide production via NOS activation, this compound may have cardiovascular benefits by promoting vasodilation and improving blood flow.

Case Study 1: Antitumor Efficacy

In a study published by the Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of various pteridine derivatives, including this compound. The results demonstrated significant inhibition of tumor growth in xenograft models when treated with this compound compared to controls .

Case Study 2: Neuroprotection in Parkinson's Disease Models

A research team investigated the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The findings suggested that administration led to increased levels of BH4 and improved dopaminergic function . Behavioral tests indicated enhanced motor coordination and reduced neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.